Tesmilifene

Catalog No.
S005231
CAS No.
98774-23-3
M.F
C19H25NO
M. Wt
283.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tesmilifene

CAS Number

98774-23-3

Product Name

Tesmilifene

IUPAC Name

2-(4-benzylphenoxy)-N,N-diethylethanamine

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3

InChI Key

NFIXBCVWIPOYCD-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2

Synonyms

(2-(4-benzylphenoxy)ethyl)diethylamine, BzPhOEt-diethylammonium chloride, DEPMPE, DPPE, DPPE hydrochloride, ethanamine, N,N-diethyl-2-(4-(phenylmethyl)phenoxy)-, (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alphaR*,betaS*),11alpha,12alpha,12aalpha,12balpha))-, N,N-diethyl-2-((4-phenylmethyl)phenoxy)-ethanamine hydrochloride, N,N-diethyl-2-((4-phenylmethyl)phenoxy)ethanamine, N,N-diethyl-2-((4-phenylmethyl)phenoxy)ethanamine hydrochloride, N,N-diethyl-2-(4-(phenylmethyl)phenoxy)ethanamine, N,N-diethyl-2-(4-(phenylmethyl)phenoxy)ethanamine hydrochloride, tesmilifene, tesmilifene hydrochloride

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2

Description

The exact mass of the compound Tesmilifene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Breast Cancer

Tesmilifene's primary research focus lies in its potential for breast cancer prevention and treatment. Studies have shown that it can bind to estrogen receptors in breast tissue, acting as an antagonist, thereby reducing the stimulatory effects of estrogen on cancer cell growth [].

Clinical trials are investigating the efficacy of Tesmilifene in preventing breast cancer in high-risk women []. Additionally, research is ongoing to explore its use in combination with other therapies for treating existing breast cancer [].

Other Cancers

Research is also exploring the potential of Tesmilifene in other types of cancers, including endometrial cancer and prostate cancer. Similar to its effects in breast cancer, Tesmilifene might act as an antagonist in estrogen-receptor positive endometrial cancer cells, potentially inhibiting their growth []. In prostate cancer, Tesmilifene might have a dual effect, acting as an antagonist in some tissues and an agonist (stimulator) in others, requiring further investigation [].

Bone Health

Studies are investigating the potential benefits of Tesmilifene for bone health, particularly in postmenopausal women. As estrogen levels decline after menopause, women are at increased risk of osteoporosis. Tesmilifene might help maintain bone mineral density by mimicking some of estrogen's positive effects on bone [].

XLogP3

4.6

UNII

I43T3ID6G2

Related CAS

92981-78-7 (hydrochloride)

Drug Indication

Intended for the treatment of various forms of cancer.

MeSH Pharmacological Classification

Platelet Aggregation Inhibitors

Mechanism of Action

Although the exact mechanism of action is not known, one study (PMID: 16413681) proposes that tesmilifene may be an activating p-gp substrate, which enables the p-gp pump to extrude typical p-gp substrates (such as anthracyclines or taxanes) more efficiently. This process consumes ATP, since the p-gp is absolutely, and highly dependent on ATP hydrolysis. The mechanism of cell death is likely to result not from the presence of chemotherapy inside the cell (in fact the chemotherapy is extruded) but, directly or indirectly, from the enhanced consumption of ATP. The ATP may be consumed below a threshold necessary for survival, or, (more likely) the enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them. The result would be additional cell death, but only in the mdr+ population. The doxorubicin would continue to act on the drug sensitive remainder of the cell population, but without the help of tesmilifene.

Other CAS

98774-23-3

Wikipedia

Tesmilifene

Dates

Modify: 2023-09-12
1: Raghavan D, Brandes LJ, Klapp K, Snyder T, Styles E, Tsao-Wei D, Lieskovsky G,
Quinn DI, Ramsey EW. Phase II trial of tesmilifene plus mitoxantrone and
prednisone for hormone refractory prostate cancer: high subjective and objective
response in patients with symptomatic metastases. J Urol. 2005
Nov;174(5):1808-13; discussion 1813. PubMed PMID: 16217292.


2: Vincent M. Tesmilifene may enhance breast cancer chemotherapy by killing a
clone of aggressive, multi-drug resistant cells through its action on the
p-glycoprotein pump. Med Hypotheses. 2006;66(4):715-31. Epub 2006 Jan 18. PubMed
PMID: 16413681.


3: Liu J, Tu D, Dancey J, Reyno L, Pritchard KI, Pater J, Seymour LK. Quality of
life analyses in a clinical trial of DPPE (tesmilifene) plus doxorubicin versus
doxorubicin in patients with advanced or metastatic breast cancer: NCIC CTG Trial
MA.19. Breast Cancer Res Treat. 2006 Dec;100(3):263-71. Epub 2006 Jul 6. PubMed
PMID: 16823511.


4: Deng T, Liu JC, Pritchard KI, Eisen A, Zacksenhaus E. Preferential killing of
breast tumor initiating cells by
N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine/tesmilifene. Clin Cancer Res.
2009 Jan 1;15(1):119-30. doi: 10.1158/1078-0432.CCR-08-1708. PubMed PMID:
19118039.

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